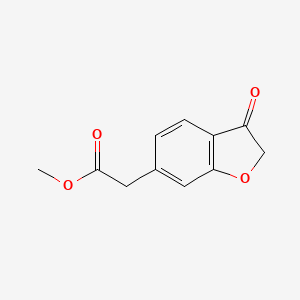

Methyl 2-(3-oxo-2,3-dihydrobenzofuran-6-yl)acetate

Description

Methyl 2-(3-oxo-2,3-dihydrobenzofuran-6-yl)acetate is a benzofuran derivative characterized by a 2,3-dihydrobenzofuran core with a ketone group at position 3 and a methyl acetate substituent at position 6. Its molecular formula is C₁₁H₁₀O₄, with a molecular weight of 206.19 g/mol. The 3-oxo group imparts electron-withdrawing effects, influencing reactivity and stability, while the methyl acetate moiety enhances lipophilicity.

Properties

IUPAC Name |

methyl 2-(3-oxo-1-benzofuran-6-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-14-11(13)5-7-2-3-8-9(12)6-15-10(8)4-7/h2-4H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKYMCHIALRTFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC2=C(C=C1)C(=O)CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 2-(3-oxo-2,3-dihydrobenzofuran-6-yl)acetate typically involves the cyclization of o-hydroxyacetophenones under basic conditions . One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Methyl 2-(3-oxo-2,3-dihydrobenzofuran-6-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

Methyl 2-(3-oxo-2,3-dihydrobenzofuran-6-yl)acetate serves as a versatile building block in organic synthesis. It is used to create more complex organic molecules and specialty chemicals. The compound can undergo various chemical reactions, including:

- Oxidation to form carboxylic acids.

- Reduction to convert ketone groups to alcohols.

- Nucleophilic Substitution at the ester group.

Biological Activities

The compound exhibits several notable biological activities:

Antimicrobial Properties:

Recent studies have demonstrated that this compound possesses significant antibacterial and antifungal properties. For instance:

- It showed notable activity against Staphylococcus aureus and Escherichia coli, with IC50 values around 12 μM for S. aureus .

Anti-inflammatory Effects:

In vitro assays using RAW 264.7 macrophages indicated that this compound can inhibit the production of nitric oxide (NO), a key inflammatory mediator. The mechanism involves the inhibition of the NF-kB signaling pathway, crucial for inflammatory responses .

Anticancer Activity:

Research indicates that this compound may induce apoptosis in cancer cell lines by modulating specific signaling pathways. Studies have shown:

Antimicrobial Activity Study

A study focused on the antimicrobial effects of benzofuran derivatives highlighted the efficacy of this compound against various microbial strains. The results suggest potential applications in developing new antimicrobial agents.

Anti-inflammatory Mechanism Research

In a detailed investigation into anti-inflammatory mechanisms, this compound significantly reduced NO production in LPS-induced RAW 264.7 cells, indicating its potential as an anti-inflammatory agent.

Anticancer Research

A comprehensive study on cancer cell lines revealed that this compound could activate apoptotic pathways while downregulating anti-apoptotic proteins, suggesting its therapeutic potential in oncology.

Summary Table of Biological Activities

| Activity Type | Description | IC50 Value |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli | ~12 μM |

| Anti-inflammatory | Inhibits NO production in RAW 264.7 macrophages | N/A |

| Anticancer | Induces apoptosis through caspase pathway activation | N/A |

Mechanism of Action

The mechanism of action of Methyl 2-(3-oxo-2,3-dihydrobenzofuran-6-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives can inhibit certain enzymes or interfere with cellular processes, leading to their biological effects . The exact molecular targets and pathways depend on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Methyl 2-(3-oxo-2,3-dihydrobenzofuran-6-yl)acetate can be elucidated through comparisons with analogs (Table 1).

Table 1: Structural and Functional Comparison of this compound and Analogs

Key Findings from Structural Comparisons

Substituent Effects: Fluorine (): The 3-fluorobenzylidene group enhances bioavailability and resistance to oxidative metabolism, making such analogs attractive for drug design . Hydroxy vs. Oxo (): Replacing the 3-oxo group with a hydroxy group reduces electron-withdrawing effects, increasing hydrogen-bond donor capacity, which may improve solubility but reduce stability .

Stereochemical Considerations :

- The (R) and (S) enantiomers in highlight the role of chirality in biological activity. For instance, one enantiomer may exhibit higher affinity for a target receptor .

Polarity: The dimethoxy analog () has a higher topological polar surface area (TPSA = 80.3), suggesting moderate solubility compared to the less polar fluorinated derivative () .

Biological Activity

Methyl 2-(3-oxo-2,3-dihydrobenzofuran-6-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 206.19 g/mol

- CAS Number : 1630261-44-7

- MDL Number : MFCD30410528

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzofuran derivatives with acetic acid derivatives under controlled conditions. This process may utilize various catalysts and solvents to optimize yield and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that compounds containing benzofuran structures exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that derivatives of benzofuran showed potent activity against various microbial strains, suggesting that this compound may have similar effects due to structural similarities .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays using RAW 264.7 macrophages have shown that certain benzofuran derivatives can inhibit the production of nitric oxide (NO), a key inflammatory mediator. Some related compounds exhibited IC values ranging from 8.6 to 15 μM, indicating a strong potential for anti-inflammatory applications .

Anticancer Activity

This compound is being explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The unique structural features of the compound allow it to interact with cellular targets effectively, potentially leading to therapeutic applications in oncology .

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A recent investigation into the antimicrobial effects of benzofuran derivatives highlighted that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli.

- IC values were reported at approximately 12 μM for S. aureus.

-

Anti-inflammatory Mechanism :

- In a study focusing on anti-inflammatory mechanisms, this compound was shown to significantly reduce NO production in LPS-induced RAW 264.7 cells.

- This effect was attributed to the inhibition of the NF-kB signaling pathway, crucial in inflammatory responses.

-

Anticancer Research :

- A study conducted on various cancer cell lines revealed that this compound induced cell cycle arrest and apoptosis.

- The compound's mechanism involved the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.